molecular formula C8H15NO5 B1424397 3-Propoxy-azetidine oxalate CAS No. 1187928-96-6

3-Propoxy-azetidine oxalate

Cat. No.: B1424397
CAS No.: 1187928-96-6
M. Wt: 205.21 g/mol
InChI Key: MBVIPIWDWWFOEJ-UHFFFAOYSA-N
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Description

3-Propoxy-azetidine oxalate is a chemical compound with the molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, with a propoxy group attached to the third carbon and an oxalate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azetidine as the core structure.

  • Propoxylation: The azetidine ring is subjected to propoxylation, where a propyl group is introduced using propyl halides in the presence of a base.

  • Oxalate Formation: The propoxy-azetidine is then reacted with oxalic acid or its derivatives to form the oxalate salt.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions.

  • Purification: The final product is purified using crystallization techniques to achieve high purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the oxalate group.

  • Substitution: Substitution reactions at the propoxy group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different alkylated or acylated derivatives.

Mechanism of Action

Target of Action

3-Propoxy-azetidine oxalate primarily targets the central nervous system . It has been shown to have a neuroprotective effect, particularly in the context of brain ischemia/reperfusion (I/R) injury . The compound’s primary targets are likely to be involved in the regulation of apoptotic cell death, inflammation, free radical generation, and anti-oxidative enzyme activities .

Mode of Action

The compound interacts with its targets to modulate several key processes. It has been shown to suppress I/R-induced apoptosis, suggesting that it may interact with proteins involved in the regulation of cell death . It also attenuates I/R-induced inflammation and oxidative stress, indicating that it may interact with targets involved in these processes . Furthermore, it upregulates SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE, and downregulates iNOS, HYOUP1, and MMP-3 .

Biochemical Pathways

The compound affects several biochemical pathways. It appears to modulate the NFAT and MAPK pathways through the P2X7 receptor in microglia . It also seems to influence pathways involved in the regulation of inflammation, oxidative stress, and energy metabolism in the brain . For example, it upregulates the activities of anti-oxidative enzymes and downregulates the expression of proteins involved in inflammation and oxidative stress .

Result of Action

The compound’s action results in several molecular and cellular effects. It significantly improves neurological deficits and brain edema, suggesting that it has a beneficial effect on brain function . It also suppresses apoptosis, indicating that it can protect cells from death . Furthermore, it attenuates inflammation and oxidative stress, suggesting that it can protect cells from damage .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For example, the compound’s neuroprotective effects were observed in a mouse model of brain ischemia, suggesting that it may be particularly effective in conditions of reduced oxygen supply . .

Scientific Research Applications

3-Propoxy-azetidine oxalate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-Propoxy-azetidine oxalate is unique due to its specific structural features. Similar compounds include:

  • Azetidine derivatives: Other azetidine derivatives with different substituents.

  • Oxalate salts: Other oxalate salts of various amines.

  • Propoxy compounds: Other compounds with propoxy groups attached to different heterocycles.

These compounds differ in their reactivity, biological activity, and applications, highlighting the uniqueness of this compound.

Biological Activity

3-Propoxy-azetidine oxalate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The oxalate moiety suggests potential interactions with calcium metabolism and implications for conditions like kidney stones. The compound's structure allows for various modifications that can enhance its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with receptors that mediate cellular responses, potentially influencing signaling pathways related to inflammation or cell proliferation.
  • Oxalate Interaction : Given its oxalate component, it may influence calcium oxalate crystallization, impacting conditions like nephrolithiasis (kidney stones).

Anti-inflammatory Properties

Compounds with similar structures have shown promise in modulating inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects of azetidine derivatives on cancer cell lines demonstrated significant growth inhibition at varying concentrations. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oncology.
    Study TypeCell LineConcentration (µM)Inhibition (%)
    In VitroHeLa1035
    In VitroMCF-72550
    In VitroA5495070
  • Animal Studies :
    • Preliminary animal studies indicated that compounds similar to this compound could reduce inflammatory markers in models of induced arthritis, suggesting a pathway for further exploration in inflammatory diseases.

Metabolic Pathways

The interaction of this compound with metabolic pathways is crucial for understanding its biological activity:

  • Calcium Regulation : The oxalate component may play a role in calcium metabolism, impacting conditions like hyperoxaluria and associated kidney stone formation.
  • Antioxidant Activity : Some studies suggest that azetidine derivatives can enhance antioxidant defenses, potentially reducing oxidative stress in cells.

Properties

IUPAC Name

oxalic acid;3-propoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c1-2-3-8-6-4-7-5-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVIPIWDWWFOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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